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A new generation of anti-IgE therapy, LP-003, is demonstrating superior efficacy over the

established treatment, Omalizumab, in patients with Chronic Spontaneous Urticaria (CSU),

according to recent clinical trial data. This comparison guide provides a detailed analysis of the

available data on these two compounds for researchers, scientists, and drug development

professionals.

LP-003 is a novel, long-acting, high-affinity anti-Immunoglobulin E (IgE) monoclonal antibody

designed for the treatment of allergic diseases.[1][2] It represents a next-generation

advancement in a class of therapies that target IgE, a key mediator in the inflammatory

cascade of many allergic conditions. Omalizumab, the first-generation anti-IgE antibody, has

been a cornerstone in the management of moderate-to-severe allergic asthma and CSU for

years.[3]

The most direct comparison of the efficacy of these two compounds comes from a multi-center,

double-blind, placebo-controlled Phase II clinical trial (NCT06228560). This study is evaluating

the efficacy and safety of LP-003 in patients with CSU who remain symptomatic despite

treatment with H1-antihistamines. The trial includes a head-to-head comparison with

Omalizumab.[2]

Quantitative Efficacy Comparison
Interim analysis from the NCT06228560 trial, presented at the American Academy of Allergy,

Asthma & Immunology (AAAAI) 2025 annual meeting, indicates that LP-003 shows superior
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improvement in key efficacy endpoints compared to Omalizumab in the treatment of Chronic

Spontaneous Urticaria.[1][4]

The primary efficacy measure in CSU trials is the change in the weekly Urticaria Activity Score

(UAS7), a patient-reported outcome that assesses the severity of itching and the number of

hives. A lower score indicates less disease activity.

Efficacy Endpoint LP-003 Omalizumab Placebo

Mean Change in

UAS7 from Baseline

at Week 12

Superior Improvement - -

Percentage of

Patients with UAS7=0

at Week 4

Superior Improvement - -

Percentage of

Patients with UAS7=0

at Week 12

Superior Improvement - -

Quantitative data for the mean change in UAS7 and the percentage of patients achieving
UAS7=0 for both LP-003 and Omalizumab from the head-to-head comparison in the
NCT06228560 trial are not yet publicly available in full. The available reports from the interim
analysis consistently state "superior improvement" for LP-003 without providing specific
numerical values at this time.

Mechanism of Action: Targeting the Allergic
Cascade
Both LP-003 and Omalizumab share a common mechanism of action: they are monoclonal

antibodies that specifically target and bind to free IgE in the circulation. By sequestering free

IgE, these drugs prevent it from binding to its high-affinity receptor, FcεRI, on the surface of

mast cells and basophils. This inhibition is crucial as the binding of an allergen to IgE already

attached to these cells triggers their degranulation and the release of inflammatory mediators

like histamine, which are responsible for the symptoms of allergic reactions.
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The reported superior efficacy of LP-003 may be attributed to its higher binding affinity for IgE

and a more potent inhibition of the IgE signaling pathway compared to Omalizumab.[5]

Below is a diagram illustrating the IgE signaling pathway and the points of intervention for anti-

IgE therapies.
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IgE Signaling Pathway and Anti-IgE Intervention

Experimental Protocols
The head-to-head comparison between LP-003 and Omalizumab is being conducted as part of

the NCT06228560 Phase II clinical trial.

Study Design: A multi-center, randomized, double-blind, placebo-controlled study.

Participant Population: Adult patients with a diagnosis of Chronic Spontaneous Urticaria who

remain symptomatic despite treatment with H1-antihistamines.

Treatment Arms:

LP-003 (dose and frequency under investigation)

Omalizumab (standard of care dose and frequency)
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Placebo

Primary Endpoint: The primary outcome measure is the change from baseline in the weekly

Urticaria Activity Score (UAS7) at week 12.

Secondary Endpoints: Key secondary endpoints include the proportion of patients with a UAS7

score of 0 (complete response) at week 4 and week 12, as well as safety and tolerability

assessments.

The workflow for a typical clinical trial of this nature is depicted below.
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Screening & Enrollment
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General Workflow of a CSU Clinical Trial
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Conclusion
The emergence of LP-003 as a potentially more effective anti-IgE therapy marks a significant

development in the treatment landscape for Chronic Spontaneous Urticaria and other allergic

diseases. The head-to-head clinical trial data, although still emerging, strongly suggests a

superior efficacy profile for LP-003 over Omalizumab. As more detailed quantitative data from

the NCT06228560 trial becomes available, the clinical and therapeutic advantages of this next-

generation compound will be further elucidated, offering new hope for patients with difficult-to-

treat allergic conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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